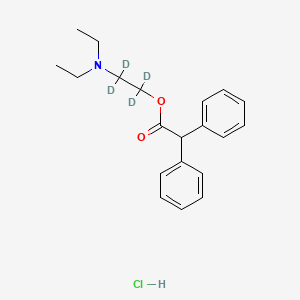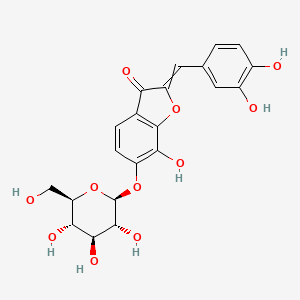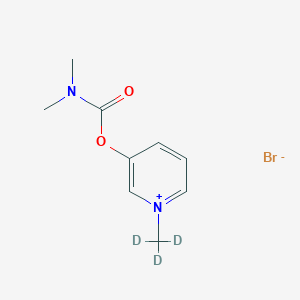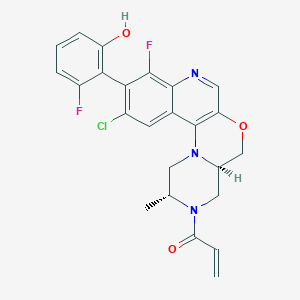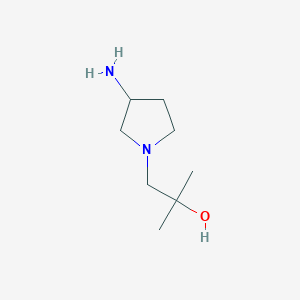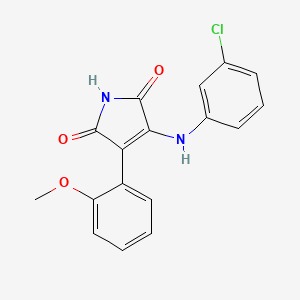
Slk/stk10-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SLK/STK10-IN-1 is a potent and selective inhibitor of the serine/threonine kinases SLK (STE20-like kinase) and STK10 (serine/threonine kinase 10). These kinases are involved in the regulation of various cellular processes, including the activation of the ERM (ezrin/radixin/moesin) proteins by phosphorylation . The compound exhibits nanomolar potency and is used primarily for scientific research purposes .
Preparation Methods
The synthesis of SLK/STK10-IN-1 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of a maleimide scaffold, which is then functionalized to achieve the desired inhibitory activity . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the final product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
SLK/STK10-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SLK/STK10-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of SLK and STK10 kinases. In biology, it helps in understanding the role of these kinases in cellular processes such as cell migration and the cell cycle . In medicine, this compound is used in preclinical studies to explore its potential therapeutic effects in diseases where SLK and STK10 are implicated . Additionally, it has industrial applications in the development of new kinase inhibitors and other bioactive compounds .
Mechanism of Action
SLK/STK10-IN-1 exerts its effects by selectively inhibiting the activity of SLK and STK10 kinases. These kinases phosphorylate the ERM proteins, which are involved in the regulation of the cytoskeleton and cell morphology . By inhibiting these kinases, this compound disrupts the phosphorylation of ERM proteins, leading to alterations in cell migration and other cellular processes . The molecular targets and pathways involved include the ERM proteins and the downstream signaling pathways regulated by these kinases .
Comparison with Similar Compounds
SLK/STK10-IN-1 is unique in its high selectivity and potency for SLK and STK10 kinases. Similar compounds include other kinase inhibitors that target the same or related kinases, such as inhibitors of the polo-like kinase family . this compound stands out due to its specific inhibition of SLK and STK10, making it a valuable tool for studying these kinases in detail .
Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
3-(3-chloroanilino)-4-(2-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-13-8-3-2-7-12(13)14-15(17(22)20-16(14)21)19-11-6-4-5-10(18)9-11/h2-9H,1H3,(H2,19,20,21,22) |
InChI Key |
DQYDZCRLDYVZKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)NC2=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


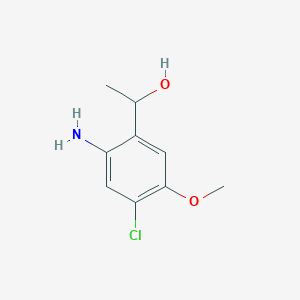
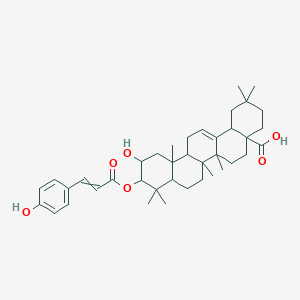
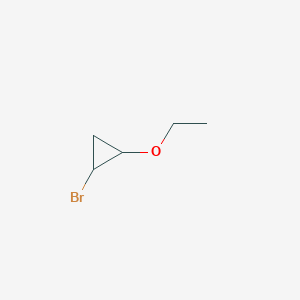
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
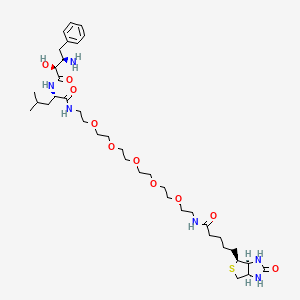


![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
